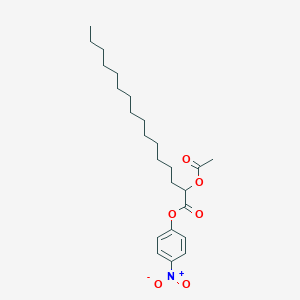

4-Nitrophenyl 2-(acetyloxy)hexadecanoate

Description

Properties

CAS No. |

88110-41-2 |

|---|---|

Molecular Formula |

C24H37NO6 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-acetyloxyhexadecanoate |

InChI |

InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3 |

InChI Key |

KCWHXPPGMJZVBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Nitrophenyl 2 Acetyloxy Hexadecanoate

Strategies for the Esterification of 4-Nitrophenol (B140041) with Hexadecanoic Acid Derivatives

The formation of an ester bond between 4-nitrophenol and a hexadecanoic acid derivative is a critical step in the synthesis of the target molecule. This process, known as esterification, can be approached through several established methods, each with distinct advantages concerning reaction conditions and substrate compatibility. The choice of method often depends on the specific hexadecanoic acid derivative used as the starting material, particularly whether the 2-position is already functionalized.

One of the most fundamental approaches is an acid-catalyzed esterification, a variant of the Fischer-Speier mechanism, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst. However, for complex molecules, milder and more specific methods are often preferred to avoid unwanted side reactions.

A common and effective strategy involves the activation of the carboxylic acid group of the hexadecanoic acid derivative. This enhances its reactivity towards the weakly nucleophilic hydroxyl group of 4-nitrophenol. Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate the reaction under mild conditions, forming a stable urea (B33335) byproduct that can be filtered off.

Alternatively, the hexadecanoic acid derivative can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with 4-nitrophenol, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl gas produced during the reaction. 4-Nitrophenyl (PNP) activated esters are recognized as superior synthons for the acylation of biomolecules, often formed in high yields and exhibiting good crystallinity, which simplifies handling and purification. nih.gov

Below is a table summarizing these common esterification strategies.

| Strategy | Reagents | Key Features | Considerations |

| Acid Catalysis | Carboxylic Acid, 4-Nitrophenol, Strong Acid (e.g., H₂SO₄) | Classic method, simple reagents. | Harsh conditions may not be suitable for sensitive substrates. Reversible reaction. |

| Carbodiimide (B86325) Coupling | Carboxylic Acid, 4-Nitrophenol, DCC or EDC | Mild reaction conditions, high yields. | Byproduct (dicyclohexylurea) removal is necessary. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then 4-Nitrophenol with a base | Highly reactive intermediate, drives reaction to completion. | Acyl chlorides are moisture-sensitive. Requires a base to scavenge HCl. |

| Pre-activated Esters | 4-Nitrophenyl chloroformate reacts with an appropriate precursor. orgsyn.org | Can be used to form carbonate linkages, a related ester type. orgsyn.org | The specific starting material must be compatible with the chloroformate reagent. orgsyn.org |

Regioselective Acylation Techniques for the 2-Position of Hexadecanoate (B85987)

Introducing an acetyl group specifically at the 2-position hydroxyl group of a hexadecanoate precursor is a challenge of regioselectivity. This is crucial for the synthesis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate from a 2-hydroxyhexadecanoate intermediate. Chemical and enzymatic methods can be employed to achieve this specificity.

Chemical acylation using acetic anhydride (B1165640) or acetyl chloride in the presence of a base is straightforward but may lack selectivity if other reactive functional groups are present. To ensure acylation occurs only at the desired position, other sensitive groups in the molecule, such as the carboxylic acid, may need to be protected beforehand.

Enzymatic acylation offers a powerful alternative, providing high regioselectivity under mild conditions. Lipases are particularly effective for catalyzing acylation reactions in organic solvents. nih.gov These enzymes can distinguish between different hydroxyl groups based on their steric and electronic environment. For instance, a lipase (B570770) could be selected to specifically acatalyze the transfer of an acetyl group from an acyl donor (e.g., vinyl acetate (B1210297) or ethyl acetate) to the secondary alcohol at the C-2 position of a 4-nitrophenyl 2-hydroxyhexadecanoate intermediate. Studies on flavonoid aglycons have demonstrated that lipases can selectively acetylate specific hydroxyl groups, a principle that is applicable to fatty acid derivatives. mdpi.com

The choice of enzyme, solvent, and acyl donor are critical parameters that influence the reaction's efficiency and regioselectivity. nih.govmdpi.com For example, porcine pancreas lipase has been used for the highly regioselective synthesis of 5-O-acetate derivatives in related compounds. nih.gov

Multistep Synthesis Pathways for Complex Ester Structures

The assembly of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate requires a logical sequence of the reactions described above. Two primary synthetic pathways can be envisioned, differing in the order of the esterification and acylation steps.

Pathway A: Acylation followed by Esterification

Protection (Optional): The carboxylic acid of 2-hydroxyhexadecanoic acid is first protected, for instance, as a methyl ester, to yield Methyl 2-hydroxyhexadecanoate. larodan.comnih.gov This prevents the carboxyl group from interfering with the subsequent acylation step.

Acylation: The hydroxyl group at the C-2 position is acetylated using acetic anhydride with a catalyst (e.g., pyridine) or through a regioselective enzymatic process to produce Methyl 2-(acetyloxy)hexadecanoate.

Deprotection: The methyl ester protecting group is hydrolyzed under basic conditions (saponification) followed by acidification to yield 2-(acetyloxy)hexadecanoic acid.

Esterification: The resulting acid is coupled with 4-nitrophenol using a carbodiimide reagent like DCC or by converting it to an acyl chloride first, yielding the final product, 4-Nitrophenyl 2-(acetyloxy)hexadecanoate.

Pathway B: Esterification followed by Acylation

Esterification: 2-Hydroxyhexadecanoic acid is first esterified with 4-nitrophenol. To prevent the hydroxyl group from reacting, it may require a temporary protecting group (e.g., a silyl (B83357) ether) before the esterification step.

Deprotection: The protecting group on the C-2 hydroxyl is removed to yield 4-Nitrophenyl 2-hydroxyhexadecanoate.

Regioselective Acylation: The exposed hydroxyl group is then acetylated. An enzymatic approach using a lipase is highly suitable for this step to ensure that acylation occurs specifically at the C-2 position without affecting the 4-nitrophenyl ester bond.

The following table provides a comparative overview of these two pathways.

| Feature | Pathway A (Acylation First) | Pathway B (Esterification First) |

| Key Intermediate | 2-(acetyloxy)hexadecanoic acid | 4-Nitrophenyl 2-hydroxyhexadecanoate |

| Main Challenge | Potential for side reactions during chemical acylation if the carboxyl group is not protected. | Protecting and deprotecting the C-2 hydroxyl group adds steps to the synthesis. |

| Advantage | The final esterification step is performed on a well-defined, functionalized fatty acid. | Allows for a highly regioselective enzymatic acylation as the final step on the complex ester. |

Separation and Purification Methods for Compound Synthesis

Regardless of the synthetic pathway chosen, the final product must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. A multi-step purification protocol is typically required to achieve high purity.

Work-up: The initial step involves quenching the reaction and removing soluble impurities. This often includes washing the organic reaction mixture with aqueous solutions, such as a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water. orgsyn.org The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. orgsyn.org

Chromatography: The primary method for separating the target compound from structurally similar impurities is column chromatography. Silica (B1680970) gel is a common stationary phase, and a solvent system, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is used as the mobile phase. The polarity of the solvent mixture is gradually increased to elute compounds based on their affinity for the silica gel.

Recrystallization: For crystalline solids, recrystallization is an excellent final purification step. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The high crystallinity of many 4-nitrophenyl esters makes this a particularly effective technique. nih.gov

| Method | Principle | Application in Synthesis |

| Aqueous Extraction/Wash | Partitioning of solutes between immiscible aqueous and organic phases based on polarity and acidity/basicity. | Removal of acidic/basic reagents, water-soluble byproducts, and salts. orgsyn.org |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel). | Isolation of the target compound from starting materials and non-polar/polar byproducts. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline product. nih.gov |

Preparation of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate are valuable tools for studying reaction mechanisms, enzyme kinetics, and metabolic pathways. The synthesis of these analogs involves incorporating a stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) at a specific position within the molecule. This is achieved by using a labeled starting material or reagent in one of the synthetic steps.

¹³C-Labeling: To label the acetyl group, ¹³C-labeled acetic anhydride or acetyl chloride (e.g., [1-¹³C]acetyl chloride or [2-¹³C]acetyl chloride) can be used in the acylation step. This would place a ¹³C atom at either the carbonyl or methyl position of the acetyloxy group.

¹⁸O-Labeling: An ¹⁸O label can be introduced into the ester linkage. Using ¹⁸O-labeled 4-nitrophenol in the esterification reaction would place the isotope in the ether oxygen of the ester bond. Alternatively, using H₂¹⁸O during the hydrolysis of an acyl chloride to form the carboxylic acid would label the carbonyl oxygen.

²H-Labeling: Deuterium (²H) can be incorporated by using deuterated starting materials. For example, a deuterated hexadecanoic acid derivative could be used to introduce labels into the fatty acid chain.

The synthesis of these labeled compounds would follow the same pathways described previously, simply substituting a standard reagent with its isotopically labeled counterpart. The presence and position of the isotope can be confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of 4-nitrophenyl esters has also been explored in the context of radiolabeling, for example with fluorine-18, demonstrating the utility of this chemical motif in isotopic chemistry. nih.gov

| Isotope | Labeled Reagent Example | Position of Label in Final Product | Application |

| ¹³C | [1-¹³C]Acetic Anhydride | Carbonyl carbon of the acetyloxy group | NMR-based structural and mechanistic studies. |

| ¹⁸O | [¹⁸O]4-Nitrophenol | Ether oxygen of the 4-nitrophenyl ester | Mechanistic studies of ester hydrolysis (e.g., by esterases). |

| ²H (D) | Deuterated Hexadecanoic Acid | Fatty acid backbone | Probing kinetic isotope effects in enzymatic reactions. |

Advanced Spectroscopic and Structural Elucidation of 4 Nitrophenyl 2 Acetyloxy Hexadecanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the hexadecanoate (B85987) chain, and the methyl protons of the acetate (B1210297) group. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons on the carbon alpha to the nitro group would be downfield due to the electron-withdrawing nature of the nitro group. The proton at the C-2 position of the hexadecanoate chain, being adjacent to two oxygen atoms, would also exhibit a significant downfield shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbons of the ester and acetate groups would appear at the most downfield region of the spectrum. The carbons of the 4-nitrophenyl ring would show distinct signals, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons of the hexadecanoate chain would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ~2.1 | ~21 |

| Hexadecanoate CH₃ | ~0.9 | ~14 |

| Hexadecanoate (CH₂)n | ~1.2-1.7 | ~22-34 |

| Hexadecanoate C-2 H | ~5.1 | ~75 |

| Aromatic H (ortho to NO₂) | ~8.2 | ~125 |

| Aromatic H (meta to NO₂) | ~7.3 | ~122 |

| Carbonyl (Acetate) | - | ~170 |

| Carbonyl (Ester) | - | ~169 |

| Aromatic C (ipso to Ester) | - | ~155 |

| Aromatic C (ipso to NO₂) | - | ~145 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental formula.

Fragmentation Pathway Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry would reveal characteristic fragmentation patterns. Expected fragmentation would include the loss of the 4-nitrophenoxy radical, the loss of the acetyloxy group, and various cleavages along the aliphatic chain. The observation of a peak corresponding to the 4-nitrophenolate (B89219) anion is also a common feature in the mass spectra of similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Data

| Technique | Measurement | Predicted Value |

| HRMS (ESI+) | [M+Na]⁺ | C₂₄H₃₇NO₆Na: 474.2513 |

| MS/MS | Major Fragment 1 | Loss of 4-nitrophenol (B140041) |

| MS/MS | Major Fragment 2 | Loss of acetic acid |

| MS/MS | Major Fragment 3 | McLafferty rearrangement products |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the two ester groups. The nitro group would also exhibit strong and characteristic symmetric and asymmetric stretching bands. The C-O stretching of the ester linkages and the aromatic C=C stretching vibrations would also be prominent.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester C=O (Acetate) | Stretch | ~1760 |

| Ester C=O (Hexadecanoate) | Stretch | ~1740 |

| Nitro N=O | Asymmetric Stretch | ~1525 |

| Nitro N=O | Symmetric Stretch | ~1345 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| C-O | Stretch | ~1200-1100 |

| Aliphatic C-H | Stretch | ~2920, ~2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in 4-Nitrophenyl 2-(acetyloxy)hexadecanoate is the 4-nitrophenyl group.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show a strong absorption maximum (λmax) in the ultraviolet region. This absorption corresponds to the π → π* electronic transition within the 4-nitrophenyl system. The position of this maximum can be influenced by the solvent polarity. In alkaline conditions, hydrolysis can occur, leading to the formation of the 4-nitrophenolate ion, which exhibits a characteristic yellow color and a bathochromic shift (a shift to longer wavelength) in its λmax to around 400 nm. researchgate.netresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Data

| Chromophore | Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| 4-Nitrophenyl Ester | Ethanol | ~270-280 | High |

| 4-Nitrophenolate (upon hydrolysis) | Aqueous Base | ~400 | High |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure (If Crystalline)

A successful crystallographic analysis would confirm the connectivity of the atoms, the stereochemistry at the C-2 position, and the conformation of the long aliphatic chain. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, that govern the packing of the molecules in the solid state. As of now, no publically available single-crystal X-ray diffraction data for this specific compound has been found. The ability to obtain such data is contingent upon the successful growth of high-quality single crystals.

Investigation of Enzyme Substrate Interactions and Specificity of 4 Nitrophenyl 2 Acetyloxy Hexadecanoate

Evaluation as a Substrate for Lipases and Esterases from Diverse Biological Sources

No information is available in the scientific literature regarding the evaluation of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate as a substrate for lipases and esterases from any biological source.

Comparative Kinetics with Unmodified 4-Nitrophenyl Hexadecanoate (B85987)

There are no published studies comparing the enzymatic hydrolysis rates or kinetic parameters of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate with the unmodified 4-Nitrophenyl hexadecanoate.

Substrate Recognition by Enzyme Active Sites in Relation to Acetyl Group Presence

No research has been found that discusses how the presence of an acetyl group at the 2-position of 4-Nitrophenyl hexadecanoate would influence its recognition and binding within the active sites of lipases or esterases.

Kinetic Characterization of Enzymatic Hydrolysis

Detailed kinetic characterization of the enzymatic hydrolysis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate is not available in the current body of scientific literature.

Determination of Steady-State Kinetic Parameters (Vmax, Km, kcat)

No studies have been identified that report the steady-state kinetic parameters (Vmax, Km, kcat) for the enzymatic hydrolysis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate. For context, studies on the unmodified 4-nitrophenyl palmitate have determined Vmax values with certain lipases. For example, one study calculated the Vmax of a wild-type lipase (B570770) with p-nitrophenyl palmitate to be 0.18 U/mg protein. dergipark.org.trdergipark.org.tr

Pre-Steady-State Kinetics for Elucidating Catalytic Steps

There is no available research on the pre-steady-state kinetics of any enzymatic reaction involving 4-Nitrophenyl 2-(acetyloxy)hexadecanoate. Such studies, which are crucial for understanding the individual steps of the catalytic mechanism, have not been published for this specific compound.

Influence of pH and Temperature on Enzymatic Activity and Stability

The pH profile of an enzyme typically exhibits a bell-shaped curve, with optimal activity at a specific pH. This optimum reflects the ideal ionization states of the catalytic residues and substrate for efficient binding and catalysis. For instance, the hydrolytic mechanism of many lipases and esterases involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate/glutamate). semanticscholar.org The histidine residue must be in a specific protonation state to act as a general base, accepting a proton from the serine nucleophile. Deviations from the optimal pH can alter these ionization states, leading to a sharp decrease in enzymatic activity. Studies on the hydrolysis of various p-nitrophenyl esters consistently demonstrate this pH dependence. semanticscholar.org While the optimal pH is enzyme-specific, for many lipases and esterases acting on p-nitrophenyl esters, it generally falls within the neutral to slightly alkaline range.

Temperature affects enzyme activity by influencing the kinetic energy of both the enzyme and substrate molecules. primescholars.com Initially, an increase in temperature leads to a higher reaction rate due to more frequent and energetic collisions. primescholars.com However, beyond an optimal temperature, the enzyme's three-dimensional structure begins to denature, causing a rapid loss of activity. primescholars.com This denaturation involves the disruption of non-covalent bonds that maintain the protein's active conformation. primescholars.com Therefore, a characteristic temperature optimum is observed for enzymatic reactions. For example, the activity of β-glucosidase on p-nitrophenyl-β-D-glucopyranoside shows a clear optimal temperature, beyond which the activity sharply declines. researchgate.net The thermal stability of an enzyme is also a critical factor, as prolonged exposure to high temperatures can lead to irreversible inactivation. primescholars.comresearchgate.net

The following table, based on data for a generic β-glucosidase acting on a p-nitrophenyl substrate, illustrates the typical relationship between temperature and enzyme activity.

Relative Activity at 30°C: ~20%

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 30 | ~20 |

| 40 | ~35 |

| 50 | ~50 |

| 60 | ~65 |

| 70 | ~80 |

| 80 | ~95 |

| 90 | 100 |

| 100 | ~70 |

This table is illustrative and based on the typical temperature-activity profile of enzymes like β-glucosidase. researchgate.net The exact values for an enzyme acting on 4-Nitrophenyl 2-(acetyloxy)hexadecanoate would need to be determined experimentally.

Impact of Micellar Environment or Solvents on Substrate Presentation and Hydrolysis

The long hexadecanoyl chain in 4-Nitrophenyl 2-(acetyloxy)hexadecanoate imparts significant hydrophobicity to the molecule, making its solubility and presentation to the enzyme in aqueous solutions a critical factor. The use of micellar environments or organic solvents can dramatically influence the rate of enzymatic hydrolysis.

Organic solvents are also employed in enzymatic reactions, particularly with hydrophobic substrates. The presence of a solvent can affect enzyme activity by altering the enzyme's conformation, stripping essential water molecules from its surface, and affecting substrate solubility. For instance, the hydrolysis of 4-nitrophenyl acetate (B1210297) with imidazole (B134444) as a nucleophile was found to be significantly faster in water than in ethanol (B145695). researchgate.netsemanticscholar.org This was attributed to better solvation of the initial state and less favorable solvation of the transition state in the alcohol. researchgate.netsemanticscholar.org The choice of solvent and its properties, such as polarity (logP), can be tuned to optimize enzyme performance. researchgate.net Some enzymes, particularly lipases, exhibit high stability and activity in certain organic solvents. dergipark.org.tr

The following table summarizes the general effects of different reaction environments on the hydrolysis of hydrophobic p-nitrophenyl esters.

| Environment | Primary Effect on Substrate | Potential Impact on Hydrolysis Rate | Governing Factors |

|---|---|---|---|

| Aqueous Buffer | Low solubility, potential for aggregation | May be limited by substrate availability | pH, temperature, ionic strength |

| Micellar Solution (Cationic/Anionic/Non-ionic) | Solubilization within micelles | Can increase or decrease depending on the system | Substrate partitioning, enzyme-micelle interactions, transition state stabilization researchgate.net |

| Water-Miscible Organic Solvents (e.g., Acetonitrile, Ethanol) | Increased solubility | Often decreased due to effects on enzyme structure and solvation researchgate.netsemanticscholar.org | Solvent polarity, enzyme stability in the solvent researchgate.netsemanticscholar.org |

The study of enzyme kinetics in these different environments is crucial for understanding the structure-activity relationships and for the industrial application of enzymes. dergipark.org.tr For a substrate like 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, a systematic investigation of these effects would be necessary to determine the optimal conditions for its enzymatic hydrolysis.

Mechanistic Studies of 4 Nitrophenyl 2 Acetyloxy Hexadecanoate Biotransformation

Elucidation of the Catalytic Mechanism of Ester Hydrolysis

The enzymatic hydrolysis of the 4-nitrophenyl ester bond in 4-Nitrophenyl 2-(acetyloxy)hexadecanoate generally proceeds via a well-established covalent catalysis mechanism, characteristic of serine hydrolases like lipases and proteases. semanticscholar.org This mechanism involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp). semanticscholar.orgcam.ac.uk

The catalytic cycle can be summarized in two main stages: acylation and deacylation. cam.ac.uknih.gov

Acylation: The process begins with the binding of the substrate to the enzyme's active site. The serine residue, activated by the histidine-aspartate hydrogen-bonding network, acts as a potent nucleophile. semanticscholar.orgcam.ac.uk It attacks the carbonyl carbon of the 4-nitrophenyl ester group, leading to the formation of a short-lived, high-energy tetrahedral intermediate. semanticscholar.orgcam.ac.uk This intermediate then collapses, resulting in the cleavage of the ester bond. The 4-nitrophenol (B140041) moiety is released, and a covalent acyl-enzyme intermediate is formed, where the 2-(acetyloxy)hexadecanoyl portion of the substrate is attached to the serine residue. cam.ac.uknih.gov The release of 4-nitrophenol can be monitored by an increase in absorbance at approximately 405-413 nm. semanticscholar.orgmedchemexpress.com

Deacylation: A water molecule enters the active site and is activated by the histidine residue, acting as a general base. The activated water molecule (as a hydroxide (B78521) ion) then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. cam.ac.uk This intermediate subsequently collapses, cleaving the covalent bond between the acyl group and the serine residue. This step releases the 2-(acetyloxy)hexadecanoic acid product and regenerates the free enzyme, allowing it to begin a new catalytic cycle. nih.gov

| Substrate | Enzyme | K_m (mM) | V_max (U/mg) | Catalytic Efficiency (V_max/K_m) |

| p-Nitrophenyl Acetate (B1210297) (C2) | Wild Type Lipase (B570770) | 1.10 | 0.42 | 0.38 |

| p-Nitrophenyl Butyrate (B1204436) (C4) | Wild Type Lipase | 1.14 | 0.95 | 0.83 |

| p-Nitrophenyl Octanoate (B1194180) (C8) | Wild Type Lipase | 0.89 | 1.10 | 1.24 |

| p-Nitrophenyl Palmitate (C16) | Wild Type Lipase | 2.85 | 0.18 | 0.063 |

This table presents kinetic data for the hydrolysis of various p-nitrophenyl esters by a wild-type lipase, illustrating the influence of the acyl chain length on enzyme activity. The data is adapted from a study by Vardar-Yel, N. (2021). dergipark.org.tr

Role of the 2-(acetyloxy) Group in Enzyme Docking and Catalysis

The 2-(acetyloxy) group on the hexadecanoyl chain plays a critical role in the molecular recognition and catalytic processing of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate by enzymes. Its presence introduces specific steric and electronic features that significantly influence the substrate's interaction with the enzyme's active site.

Steric Influence: The acetyloxy group adds bulk near the primary ester linkage targeted for hydrolysis. This steric hindrance can affect how the substrate fits into the binding pocket of the enzyme. For an enzyme to be efficient, its active site must be able to accommodate this substituent without unfavorable steric clashes. The precise shape and size of the active site tunnel or cleft will determine whether the substrate can bind in a catalytically productive orientation.

Electronic and Bonding Interactions: The oxygen atoms of the acetyloxy group can act as hydrogen bond acceptors. This allows for potential interactions with hydrogen bond donor residues (e.g., tyrosine, serine, threonine) within the enzyme's active site. Such interactions can help to anchor the substrate in a specific conformation, properly aligning the 4-nitrophenyl ester bond with the catalytic serine for nucleophilic attack.

Enzyme Specificity: The presence of the acetyloxy group can be a key determinant of enzyme specificity. Studies on other substituted esters, such as acetoxycoumarins, have shown that enzymes can exhibit a high degree of specificity for the position and presence of acetoxy groups. nih.govresearchgate.net For instance, some transacetylases show a preference for acetoxy groups located near a pyran oxygen heteroatom, highlighting the importance of the substituent's position for catalytic activity. nih.gov Similarly, a lipase or esterase that efficiently hydrolyzes 4-Nitrophenyl 2-(acetyloxy)hexadecanoate likely possesses a binding site that favorably interacts with this specific substitution pattern. The enzyme must not only accommodate the long hexadecanoyl chain but also the polar acetyloxy group at the C2 position.

Computational molecular docking studies can further elucidate these interactions by simulating the binding of the substrate to the enzyme's active site. thieme-connect.dejaper.in Such models can visualize the specific amino acid residues involved in binding and stabilizing the substrate, confirming the role of the 2-(acetyloxy) group in achieving a catalytically competent enzyme-substrate complex.

Identification and Characterization of Reaction Intermediates

The biotransformation of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate proceeds through distinct, transient reaction intermediates that are hallmarks of the serine hydrolase mechanism. The identification and characterization of these species are crucial for a complete understanding of the catalytic pathway. The two primary intermediates are the tetrahedral intermediate and the acyl-enzyme intermediate. semanticscholar.orgcam.ac.uk

Tetrahedral Intermediate: This is the initial, high-energy intermediate formed during both the acylation and deacylation steps. In the acylation phase, it results from the nucleophilic attack of the active site serine on the carbonyl carbon of the substrate's 4-nitrophenyl ester. cam.ac.uk This species has a transient existence and is characterized by a tetrahedral geometry at the former carbonyl carbon, with the negative charge on the oxygen atom being stabilized by hydrogen bonds from other active site residues in a region known as the "oxyanion hole". nih.gov The collapse of this first tetrahedral intermediate leads to the expulsion of 4-nitrophenol and the formation of the acyl-enzyme intermediate. cam.ac.uk

Acyl-Enzyme Intermediate: This is a more stable, covalent intermediate where the 2-(acetyloxy)hexadecanoyl moiety of the substrate is ester-linked to the hydroxyl group of the catalytic serine residue. nih.gov The formation of this intermediate can sometimes be detected using pre-steady-state kinetics, where a rapid initial "burst" of 4-nitrophenol production is observed, corresponding to the acylation of all active enzyme molecules. cam.ac.uknih.gov This is followed by a slower, steady-state rate that is limited by the hydrolysis (deacylation) of the acyl-enzyme intermediate. cam.ac.uk The structure of this intermediate is central to the ping-pong mechanism of catalysis, where one product is released before the second substrate (water) binds. nih.gov

The characterization of these intermediates often relies on indirect methods. Stopped-flow spectroscopy allows for the observation of rapid pre-steady-state kinetics, providing evidence for the formation and turnover of the acyl-enzyme intermediate. nih.gov Isotopic labeling studies can also be employed to trace the path of atoms through the reaction, while structural analysis of enzymes with bound substrate analogs can provide static snapshots that mimic these transient states.

Analysis of Product Profile and Side Reactions

The enzymatic hydrolysis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate can yield a specific profile of products depending on the reaction conditions and the specificity of the enzyme used. The analysis of these products is essential for confirming the reaction pathway and identifying any potential side reactions.

Primary Products: The complete and sequential hydrolysis of both ester bonds results in the following products:

Step 1 (Hydrolysis of the 4-nitrophenyl ester):

4-Nitrophenol: A chromogenic compound that is the primary reporter for this reaction. medchemexpress.com

2-(Acetyloxy)hexadecanoic acid: The fatty acid product resulting from the cleavage of the phenyl ester.

Step 2 (Hydrolysis of the 2-acetyloxy group):

2-Hydroxyhexadecanoic acid: Formed if the enzyme is also capable of cleaving the second ester bond.

Acetic acid: The small carboxylic acid released from the C2 position.

The product profile is typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify each component in the reaction mixture. researchgate.net

| Reaction Stage | Substrate | Products | Potential Side Products |

| Primary Hydrolysis | 4-Nitrophenyl 2-(acetyloxy)hexadecanoate | 4-Nitrophenol, 2-(Acetyloxy)hexadecanoic acid | Transesterification products (if alcohol is present) |

| Secondary Hydrolysis | 2-(Acetyloxy)hexadecanoic acid | 2-Hydroxyhexadecanoic acid, Acetic acid | None |

| Complete Hydrolysis | 4-Nitrophenyl 2-(acetyloxy)hexadecanoate | 4-Nitrophenol, 2-Hydroxyhexadecanoic acid, Acetic acid | Transesterification products |

Side Reactions: Under certain conditions, side reactions may occur, leading to a more complex product mixture:

Transesterification: If the reaction is conducted in the presence of an alcohol other than water (e.g., methanol, ethanol), the enzyme may catalyze the transfer of the acyl group to this alcohol instead of water. This would result in the formation of an alkyl 2-(acetyloxy)hexadecanoate instead of the corresponding carboxylic acid. Lipases are well-known to catalyze transesterification reactions in non-aqueous or low-water environments. nih.gov

Incomplete Hydrolysis: The reaction may not go to completion, resulting in a final mixture containing unreacted starting material alongside the hydrolysis products. Furthermore, some enzymes may show high specificity for the 4-nitrophenyl ester but little to no activity towards the 2-acetyloxy ester, leading to the accumulation of 2-(acetyloxy)hexadecanoic acid as the final fatty acid product.

Stereoselectivity of Enzyme-Catalyzed Reactions with Chiral Centers

The presence of a substituent at the C2 position of the hexadecanoyl chain renders 4-Nitrophenyl 2-(acetyloxy)hexadecanoate a chiral molecule. This chirality is a key feature for studying the stereoselectivity of enzymes, particularly lipases, which are renowned for their ability to discriminate between enantiomers. mdpi.com

When a racemic mixture (a 50:50 mixture of R- and S-enantiomers) of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate is subjected to enzymatic hydrolysis, a process known as kinetic resolution can occur. nih.gov In this process, the enzyme preferentially catalyzes the hydrolysis of one enantiomer over the other. mdpi.com

Mechanism of Stereoselectivity: The enzyme's active site is a chiral environment due to its construction from L-amino acids. This chirality allows the enzyme to form diastereomeric transition states with the R- and S-enantiomers of the substrate. These diastereomeric transition states have different energy levels, leading to different reaction rates for the two enantiomers. The enantiomer that fits more favorably into the active site and reaches the transition state more easily will be hydrolyzed at a higher rate.

Outcome of Kinetic Resolution: As the reaction progresses, the faster-reacting enantiomer is consumed, producing an enantioenriched sample of the product, 2-(acetyloxy)hexadecanoic acid. Concurrently, the unreacted substrate becomes progressively enriched in the slower-reacting enantiomer. If the reaction is stopped at approximately 50% conversion, it is possible to isolate both the product and the remaining substrate in high enantiomeric purity. The effectiveness of this resolution is quantified by the enantiomeric ratio (E-value), where a high E-value signifies excellent selectivity. mdpi.com

| Parameter | Initial State (0% Conversion) | Mid-Reaction (50% Conversion) |

| Substrate Composition | 50% (R)-Substrate, 50% (S)-Substrate | >95% (S)-Substrate (Enriched) |

| Product Composition | 0% | >95% (R)-Product (Enriched) |

| Enantiomeric Excess (Substrate) | 0% | High (>90%) |

| Enantiomeric Excess (Product) | N/A | High (>90%) |

This conceptual table illustrates the outcome of an ideal kinetic resolution of a racemic mixture of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate where the enzyme preferentially hydrolyzes the (R)-enantiomer.

This stereoselective capability is a highly valuable attribute of enzymatic catalysis, widely exploited in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. mdpi.com

Computational and Theoretical Modeling of 4 Nitrophenyl 2 Acetyloxy Hexadecanoate

Molecular Docking Simulations for Ligand-Enzyme Binding Conformations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, docking simulations are primarily used to elucidate its binding mode within the active site of enzymes, such as lipases or esterases, which are capable of hydrolyzing its ester bonds.

The process involves preparing the three-dimensional structures of both the ligand (4-Nitrophenyl 2-(acetyloxy)hexadecanoate) and the receptor (the enzyme). The ligand's conformational flexibility is typically explored, while the enzyme is often kept rigid, although more advanced flexible docking protocols can allow for side-chain movements. A scoring function is then used to estimate the binding affinity for different poses of the ligand in the enzyme's active site.

For 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, the long hexadecanoyl chain is expected to occupy hydrophobic pockets within the enzyme's active site. The 4-nitrophenyl group, being a good leaving group, would likely be positioned near the catalytic residues (e.g., a serine in the catalytic triad (B1167595) of a lipase). The 2-(acetyloxy) group adds a layer of complexity, potentially forming additional hydrogen bonds or steric interactions within the active site.

A hypothetical docking study of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate with a model lipase (B570770) could yield the following results:

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Candida antarctica Lipase B | -8.5 | Ser105, Trp104, Ile189, Leu278 | Hydrogen bond with catalytic Ser105; Hydrophobic interactions with Trp104, Ile189, and Leu278 |

| Rhizomucor miehei Lipase | -7.9 | Ser144, Leu145, Phe112, Leu208 | Hydrogen bond with catalytic Ser144; Pi-stacking with Phe112; Hydrophobic interactions |

| Pseudomonas cepacia Lipase | -8.2 | Ser87, Val266, Leu17, Ile285 | Hydrogen bond with catalytic Ser87; Extensive hydrophobic interactions with the aliphatic chain |

These simulations would suggest that the compound is a viable substrate for these enzymes, with the binding energy indicating the likelihood of complex formation.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, DFT can provide valuable information about its charge distribution, molecular orbitals, and the reactivity of different atomic sites.

These calculations can predict the partial charges on the carbonyl carbons of the two ester groups. The carbonyl carbon of the 4-nitrophenyl ester is expected to be more electrophilic (i.e., have a larger positive partial charge) than the carbonyl carbon of the acetyloxy group due to the strong electron-withdrawing nature of the 4-nitrophenyl group. This suggests that the 4-nitrophenyl ester is more susceptible to nucleophilic attack, which is consistent with the known reactivity of p-nitrophenyl esters as good substrates for hydrolytic enzymes. semanticscholar.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity. The localization of these frontier orbitals can pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A table of hypothetical electronic properties for 4-Nitrophenyl 2-(acetyloxy)hexadecanoate calculated using DFT is presented below:

| Property | Value | Implication |

| Partial Charge on Phenyl Ester Carbonyl Carbon | +0.65 e | High electrophilicity, susceptible to nucleophilic attack. |

| Partial Charge on Acetyl Ester Carbonyl Carbon | +0.58 e | Lower electrophilicity compared to the phenyl ester. |

| HOMO Energy | -7.2 eV | Related to the electron-donating ability. |

| LUMO Energy | -2.5 eV | Related to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical reactivity. |

Molecular Dynamics Simulations to Investigate Substrate-Enzyme Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For the 4-Nitrophenyl 2-(acetyloxy)hexadecanoate-enzyme complex, MD simulations can provide insights into the stability of the docked conformation and any conformational changes that occur upon binding. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

An MD simulation would typically start with the best-docked pose of the ligand in the enzyme's active site. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): The stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): The flexibility of different regions of the protein. Increased flexibility in certain loops, for instance, might be necessary to accommodate the substrate.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the enzyme over time, which is crucial for stable binding.

Conformational Changes: How the enzyme's active site adapts to the presence of the substrate.

A hypothetical summary of MD simulation results for a 4-Nitrophenyl 2-(acetyloxy)hexadecanoate-lipase complex:

| Simulation Time | Average Protein RMSD | Average Ligand RMSD | Key Conformational Changes Observed |

| 100 ns | 1.8 Å | 1.2 Å | Opening of a flexible lid region covering the active site to allow substrate entry. Reorientation of active site residues to optimize interactions with the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Further Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR models for 4-Nitrophenyl 2-(acetyloxy)hexadecanoate exist in the literature, a hypothetical QSAR study could be designed for a series of its derivatives to optimize their enzymatic inhibition or hydrolysis rate.

To build a QSAR model, a set of derivatives would be synthesized, and their biological activity (e.g., IC50 for inhibition of a specific enzyme) would be measured. Then, various molecular descriptors for each derivative would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

A statistical method, such as multiple linear regression or partial least squares, is then used to derive a mathematical equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation for a series of derivatives could look like this:

log(1/IC50) = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + 2.5

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment increase the inhibitory activity, while a higher molecular weight decreases it. Such a model would be invaluable for designing new, more potent derivatives.

| Descriptor | Coefficient | Implication for Activity |

| logP (Hydrophobicity) | +0.5 | Increased hydrophobicity is favorable. |

| Molecular Weight | -0.2 | Increased size is slightly unfavorable. |

| Dipole Moment | +1.2 | Increased polarity is favorable. |

Prediction of Hydrolytic Pathways and Transition States

Theoretical calculations can be used to predict the most likely pathways for the hydrolysis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate and to characterize the transition states involved. The molecule has two ester groups that can be hydrolyzed.

The hydrolysis of the 4-nitrophenyl ester is expected to be the more facile pathway, both enzymatically and under basic conditions, due to the stability of the 4-nitrophenolate (B89219) leaving group. Theoretical studies on similar esters suggest a two-step mechanism involving the formation of a tetrahedral intermediate. uky.edu

For the hydrolysis of the 2-(acetyloxy) group, a similar mechanism is expected. However, the reaction is likely to be slower due to the poorer leaving group. The presence of the acyloxy group at the alpha-position to the fatty acid ester might influence its hydrolysis through neighboring group participation under certain conditions, although this is less likely for a simple acetyl group.

A hypothetical comparison of the calculated activation energies for the hydrolysis of the two ester groups:

| Hydrolytic Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Hydrolysis of 4-Nitrophenyl Ester | Formation of the tetrahedral intermediate | 15.2 |

| Hydrolysis of 2-Acetyloxy Ester | Formation of the tetrahedral intermediate | 20.5 |

These theoretical predictions would strongly suggest that the initial hydrolysis will occur at the 4-nitrophenyl ester linkage.

Structure Activity Relationship Sar Studies and Analogue Development of Acetylated Nitrophenyl Hexadecanoates

Systematic Modification of the Fatty Acid Chain Length and Branching

The length and branching of the fatty acid chain in nitrophenyl esters are critical determinants of their interaction with lipolytic enzymes, such as lipases and esterases. Studies on a series of p-nitrophenyl esters with varying aliphatic chain lengths have consistently shown that enzyme activity is highly dependent on this parameter.

Research involving lipase (B570770) variants has demonstrated that substrate hydrophobicity, which is directly related to chain length, significantly affects catalytic activity. For instance, one study found that the activity of a wild-type lipase was highest on p-nitrophenyl octanoate (B1194180) (C8), while the activity on p-nitrophenyl palmitate (C16) was determined to be very low. researchgate.netdergipark.org.tr This suggests an optimal chain length for fitting into the enzyme's active site; chains that are too long may experience steric hindrance or improper positioning for catalysis.

Similarly, a suberinase from Streptomyces scabies showed higher activity on p-nitrophenyl esters with shorter carbon chains, such as p-nitrophenyl butyrate (B1204436) (C4) and p-nitrophenyl octanoate (C8), compared to those with longer chains like C10 and C12. nih.gov Shortening the fatty acid chain to eight carbon atoms or fewer appears to be favorable for the catalytic efficiency of several hydrolases. Conversely, elongating the chain beyond a certain point, such as to sixteen carbons in the case of p-nitrophenyl palmitate, often leads to a marked decrease in enzyme activity. dergipark.org.tr

The introduction of branching into the fatty acid chain would be expected to further influence enzyme-substrate interactions by creating steric bulk, which could hinder the substrate's entry into the active site or its proper orientation relative to the catalytic residues.

| Substrate | Chain Length | Relative Activity (%) |

|---|---|---|

| p-Nitrophenyl Butyrate | C4 | 100 |

| p-Nitrophenyl Octanoate | C8 | 125 |

| p-Nitrophenyl Dodecanoate | C12 | 45 |

| p-Nitrophenyl Palmitate | C16 | 15 |

Note: The data in the table is illustrative, based on qualitative findings from multiple sources indicating that mid-length chains are often optimal while C16 chains show low activity. researchgate.netdergipark.org.trnih.gov

Alteration of the Acetyl Group (e.g., Propionyl, Butyryl) at the 2-Position

Modification of the acyl group at the 2-position of the hexadecanoate (B85987) chain, such as replacing the acetyl group with a propionyl or butyryl group, directly impacts the steric and electronic environment near the primary ester linkage. While specific studies on 4-nitrophenyl 2-(acyloxy)hexadecanoates are limited, the principles of nucleophilic acyl substitution allow for predictions of how these changes would affect reactivity.

Increasing the size of the acyl group from acetyl to propionyl or butyryl would increase steric bulk near the reaction center. This could potentially hinder the approach of the enzyme's nucleophilic residue (e.g., serine) to the carbonyl carbon of the hexadecanoate ester, thereby reducing the rate of acylation.

Introduction of Other Substituents on the Hexadecanoate Chain

Introducing substituents at other positions along the hexadecanoate chain can significantly alter the substrate's physicochemical properties, including its polarity, solubility, and conformation. These changes, in turn, affect how the substrate binds within the often hydrophobic active site of lipases and esterases.

A notable example is the synthesis of 4-nitrophenyl (16-methyl sulfone ester) hexadecanoate. researchgate.net The introduction of a polar methyl sulfone ester group at the terminal (ω-position) of the C16 chain dramatically increases the molecule's polarity. This modification can serve several purposes in SAR studies:

Probing the Active Site: The presence of a polar group at the end of the acyl chain can help map the topology of the enzyme's binding pocket, indicating whether the pocket is open to the solvent or is a closed hydrophobic cavity.

Altering Substrate Specificity: The modified substrate may exhibit altered specificity, potentially becoming a better substrate for enzymes that have more polar active sites or that can accommodate the terminal functional group. For example, this specific substrate was developed for improved specificity with cutinase enzymes. researchgate.net

Modifying Solubility: The introduction of polar groups can improve the aqueous solubility of long-chain fatty acid esters, which can be advantageous for in vitro enzyme assays.

Other potential substitutions could include hydroxyl groups, double bonds (unsaturation), or fluorescent tags to probe binding and catalysis through different analytical methods.

Exploration of Substitutions on the Nitrophenyl Moiety

The 4-nitrophenyl group in the parent compound serves as a chromogenic leaving group, where the nitro group is a strong electron-withdrawing group that facilitates the departure of the phenolate (B1203915) ion during hydrolysis. Varying the substituents on this aromatic ring provides a classic method for studying electronic effects on reaction rates, often analyzed through Hammett linear free-energy relationships. semanticscholar.org

Studies on the enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters have shown a direct correlation between the electronic properties of the substituent and the reaction kinetics. semanticscholar.org

Electron-Withdrawing Groups (EWGs): Replacing the nitro group with an even stronger EWG, or adding other EWGs to the ring, would make the phenolate a better leaving group. This modification increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing the rate of hydrolysis. semanticscholar.org

Electron-Donating Groups (EDGs): Conversely, replacing the nitro group with an electron-donating group (e.g., methoxy, methyl) would make the phenolate a poorer leaving group. EDGs decrease the electrophilicity of the carbonyl carbon, which typically leads to a slower rate of hydrolysis.

These relationships are critical for understanding the reaction mechanism. A change in the rate-determining step of the enzymatic reaction can sometimes be identified by a break in the linear Hammett plot. semanticscholar.org

| Substituent at para-position | Electronic Effect | Leaving Group Ability | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Good | Baseline |

| -CN | Strongly Electron-Withdrawing | Good | Similar to -NO₂ |

| -Cl | Weakly Electron-Withdrawing | Moderate | Slower |

| -H | Neutral | Poor | Much Slower |

| -CH₃ | Weakly Electron-Donating | Very Poor | Very Much Slower |

| -OCH₃ | Strongly Electron-Donating | Extremely Poor | Extremely Much Slower |

Note: This table illustrates the general principles of electronic effects on a leaving group in nucleophilic acyl substitution, based on findings from analogous systems. semanticscholar.org

Correlation of Structural Changes with Enzyme Kinetics and Specificity

The structural modifications detailed in the previous sections have direct and measurable consequences on the enzyme kinetics of hydrolysis. The key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—provide quantitative measures of substrate binding affinity and catalytic turnover, respectively. The ratio k꜀ₐₜ/Kₘ (where k꜀ₐₜ is the turnover number, derived from Vₘₐₓ) represents the catalytic efficiency of the enzyme for a given substrate.

Fatty Acid Chain Length: As observed, altering the chain length significantly impacts activity. For lipases that prefer medium-chain fatty acids, a substrate like p-nitrophenyl octanoate would exhibit a lower Kₘ (higher binding affinity) and a higher Vₘₐₓ compared to p-nitrophenyl palmitate. dergipark.org.tr The poor activity with the C16 chain is reflected as a low catalytic efficiency (Vₘₐₓ/Kₘ). dergipark.org.tr For example, one study measured the catalytic efficiency for p-NP butyrate (C4) to be over 13 times higher than that for p-NP palmitate (C16). dergipark.org.tr

Substituents on the Chain: The introduction of a polar substituent, like the methyl sulfone ester, would be expected to significantly alter Kₘ. researchgate.net If the enzyme's active site has a complementary polar region, binding affinity may increase (lower Kₘ). If the active site is purely hydrophobic, the polar group could create an unfavorable interaction, leading to a higher Kₘ and lower affinity.

Substituents on the Nitrophenyl Moiety: Changes to the leaving group primarily affect the catalytic step (k꜀ₐₜ or Vₘₐₓ). A better leaving group (facilitated by EWGs) generally leads to a faster breakdown of the tetrahedral intermediate formed after nucleophilic attack, resulting in a higher Vₘₐₓ. semanticscholar.orgopenstax.org However, binding affinity (Kₘ) may not be significantly affected unless the substituent interacts directly with residues in the binding pocket. Studies have shown that while hydrolytic rates vary with substituents, the binding affinities for different substituted esters can be highly similar. semanticscholar.org

Applications in Advanced Biochemical Assays and Diagnostics

Development of High-Sensitivity Chromogenic and Fluorogenic Assays for Hydrolase Activity

4-Nitrophenyl esters, including analogs of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate, are extensively used as chromogenic substrates for various hydrolases, such as lipases and esterases. The fundamental principle of these assays lies in the enzymatic cleavage of the ester bond, which liberates 4-nitrophenol (B140041). medchemexpress.comchemsynlab.com This product imparts a distinct yellow color to the solution, and its concentration can be readily quantified by measuring the absorbance at approximately 410 nm. medchemexpress.comchemsynlab.com The intensity of the color is directly proportional to the amount of 4-nitrophenol released, which in turn corresponds to the activity of the enzyme.

Beyond chromogenic assays, the principles of enzymatic hydrolysis of specific substrates are also applied to develop fluorogenic assays, which often offer even higher sensitivity. Fluorogenic substrates are designed to release a fluorescent molecule upon enzymatic cleavage. nih.gov While direct fluorogenic applications of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate are not documented, the core concept of designing substrates that yield a detectable signal upon hydrolysis remains a cornerstone of sensitive enzyme detection. acs.org

Use as a Substrate in Screening for Enzyme Modulators (Inhibitors or Activators)

The quest for novel therapeutic agents and industrial catalysts often involves the screening of large compound libraries to identify molecules that can modulate the activity of a target enzyme. Chromogenic assays employing substrates like 4-nitrophenyl esters are well-suited for this purpose due to their simplicity and amenability to high-throughput formats.

In a typical screening assay for enzyme inhibitors, the target enzyme is incubated with a potential inhibitor from a compound library before the addition of the 4-nitrophenyl substrate. A decrease in the rate of 4-nitrophenol production compared to a control reaction without the inhibitor indicates that the compound has inhibitory activity. Conversely, in a screen for enzyme activators, an increase in the rate of color development would signify activation of the enzyme.

The straightforward nature of this colorimetric assay allows for rapid and cost-effective screening of thousands of compounds. For example, similar 4-nitrophenyl ester-based assays have been successfully used in high-throughput screening campaigns to discover novel enzyme inhibitors. nih.gov The data generated from such screens can be used to determine the potency of the inhibitors, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Integration into Automated Robotic Systems for High-Throughput Applications

The demand for screening vast numbers of samples in drug discovery and industrial biotechnology has driven the development of automated robotic systems for high-throughput screening (HTS). rsc.org The colorimetric nature of assays using 4-nitrophenyl substrates makes them highly compatible with such automated platforms. bohrium.comnih.gov

Automated liquid handling systems can precisely dispense reagents, including the enzyme, substrate, and test compounds, into microtiter plates (e.g., 96-well or 384-well plates). cuanschutz.edu Plate readers, integrated into the robotic system, can then automatically measure the absorbance in each well at specified time intervals. This automation significantly increases the throughput of the screening process, allowing for the analysis of thousands of samples in a single day. nih.gov

The use of chromogenic substrates in automated systems offers several advantages:

Speed: The entire process, from sample preparation to data acquisition, can be performed rapidly.

Precision: Robotic systems minimize human error, leading to more reproducible results.

Miniaturization: Assays can be performed in small volumes, conserving valuable reagents and test compounds.

Data Management: Automated systems are often linked to sophisticated software for data analysis and management.

Design of Enzyme Biosensors Utilizing the Compound's Hydrolytic Release of 4-Nitrophenol

A biosensor is an analytical device that combines a biological component with a physicochemical detector. Enzyme biosensors utilize the high specificity of enzymes for the detection of target analytes. The hydrolytic release of 4-nitrophenol from substrates like 4-Nitrophenyl 2-(acetyloxy)hexadecanoate can be harnessed for the development of such biosensors.

The core principle involves immobilizing a hydrolase enzyme onto a transducer. When the biosensor is exposed to a sample containing the substrate, the enzyme catalyzes its hydrolysis, releasing 4-nitrophenol. The transducer then detects the 4-nitrophenol, and the resulting signal is proportional to the substrate concentration or the enzyme activity.

Several detection methods can be employed for the 4-nitrophenol product. While spectrophotometric detection is common in laboratory assays, electrochemical detection offers advantages for biosensor applications, such as high sensitivity, rapid response, and the potential for miniaturization. acs.orgnih.govcetjournal.it Electrochemical biosensors can be designed to measure the oxidation or reduction of 4-nitrophenol at an electrode surface. scispace.com The resulting current or potential change can be correlated to the analyte of interest. The development of novel nanomaterials has further enhanced the performance of such electrochemical biosensors, leading to lower detection limits and improved stability. mdpi.com

For instance, a biosensor for a specific hydrolase could be developed by immobilizing the enzyme and monitoring the production of 4-nitrophenol from 4-Nitrophenyl 2-(acetyloxy)hexadecanoate. Alternatively, a biosensor for detecting the substrate itself could be designed using an immobilized esterase.

Future Research Directions and Biotechnological Prospects for Substituted 4 Nitrophenyl Hexadecanoate Esters

Exploration of the Compound in Complex Biological Matrices (e.g., Cell Lysates, Tissues)

The utility of a chromogenic substrate is ultimately determined by its performance in complex biological environments. While initial characterization is often performed with purified enzymes in simple buffer systems, the true test lies in its application to matrices such as cell lysates and tissue homogenates. Future research will need to systematically evaluate the hydrolysis of 4-nitrophenyl 2-(acetyloxy)hexadecanoate in these complex mixtures.

Key research questions in this area include:

Specificity: To what extent is the substrate hydrolyzed by target lipases versus other esterases present in the lysate?

Interference: Do other components of the matrix, such as proteins, lipids, or small molecules, inhibit or enhance the enzymatic activity?

Stability: How stable is the compound in the presence of non-enzymatic cellular components?

Initial studies would involve incubating the substrate with cell lysates from various sources (e.g., mammalian, bacterial, yeast) and monitoring the release of 4-nitrophenol (B140041). This can be quantified spectrophotometrically by measuring the increase in absorbance at around 405-410 nm. medchemexpress.comsemanticscholar.org

Table 1: Hypothetical Data on the Hydrolysis of 4-Nitrophenyl 2-(acetyloxy)hexadecanoate in Different Cell Lysates

| Cell Lysate Source | Target Lipase (B570770) Activity (U/mg protein) | Non-specific Esterase Activity (U/mg protein) | Substrate Stability (t½ in hours) |

|---|---|---|---|

| Pancreatic Tissue | 15.2 | 3.1 | >12 |

| Adipose Tissue | 8.9 | 1.5 | >12 |

| E. coli | 25.6 | 5.8 | 8 |

Utilization in Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution are powerful techniques for creating biocatalysts with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic efficiency. Chromogenic substrates like 4-nitrophenyl 2-(acetyloxy)hexadecanoate are ideal for the high-throughput screening required in these studies.

The release of the colored 4-nitrophenolate (B89219) anion allows for rapid screening of thousands of enzyme variants in microplate format. sigmaaldrich.com Libraries of mutant enzymes can be expressed in a suitable host, and the lysates or colonies can be directly assayed with the substrate. Variants exhibiting higher rates of hydrolysis can be easily identified by the intensity of the yellow color. This approach has been successfully used with other 4-nitrophenyl esters to engineer lipases and esterases for various industrial applications. dergipark.org.tr

Future research could focus on evolving a lipase to have higher specificity for the 2-(acetyloxy)hexadecanoyl moiety, potentially leading to novel biocatalysts for specific synthetic applications.

Development of Multiplexed Assays Incorporating Similar Substrates

The ability to measure the activity of multiple enzymes simultaneously in a single sample, known as multiplexing, is highly desirable in diagnostics and systems biology. This can be achieved by using a panel of substrates with distinct spectral properties or by employing substrates that release different reporter molecules.

A future direction for research is the development of multiplexed assays that include 4-nitrophenyl 2-(acetyloxy)hexadecanoate alongside other chromogenic or fluorogenic substrates. For example, one could design a panel of 4-nitrophenyl esters with varying fatty acid chain lengths to profile the substrate specificity of a lipase in a single experiment. dergipark.org.tr

Table 2: Example of a Substrate Panel for Multiplexed Lipase Assaying

| Substrate | Fatty Acid Chain | Reporter Group | λmax (nm) |

|---|---|---|---|

| 4-Nitrophenyl acetate (B1210297) | C2 | 4-Nitrophenol | 405 |

| 4-Nitrophenyl butyrate (B1204436) | C4 | 4-Nitrophenol | 405 |

| 4-Nitrophenyl octanoate (B1194180) | C8 | 4-Nitrophenol | 405 |

| 4-Nitrophenyl 2-(acetyloxy)hexadecanoate | C16 (modified) | 4-Nitrophenol | 405 |

Advanced Analytical Techniques for Real-Time Monitoring of Hydrolysis

While spectrophotometry is a robust and widely used technique, more advanced methods can provide deeper insights into enzyme kinetics. Future research could employ techniques like stopped-flow spectrophotometry to study the pre-steady-state kinetics of hydrolysis of 4-nitrophenyl 2-(acetyloxy)hexadecanoate. researchgate.net This can provide information on the rates of individual steps in the catalytic mechanism, such as acylation and deacylation of the enzyme. researchgate.net

Furthermore, integrating the use of this substrate with microfluidic devices could enable high-throughput kinetic analysis with very small sample volumes. This would be particularly valuable for screening large numbers of enzyme variants or inhibitors.

Role in Mechanistic Probes for Uncharacterized Lipolytic Enzymes

The discovery and characterization of novel enzymes from diverse sources is an ongoing effort in biotechnology. Substrates like 4-nitrophenyl 2-(acetyloxy)hexadecanoate can serve as valuable tools for the initial characterization of uncharacterized lipolytic enzymes. The presence of the 2-acetyloxy group provides an additional structural feature that can be used to probe the active site topology of novel enzymes.

By comparing the rate of hydrolysis of 4-nitrophenyl 2-(acetyloxy)hexadecanoate with that of its unsubstituted counterpart, 4-nitrophenyl hexadecanoate (B85987), researchers can gain insights into the steric tolerance of the enzyme's active site. An enzyme that readily hydrolyzes the substituted ester may have a more open active site architecture. This information is crucial for understanding the enzyme's natural function and for assessing its potential for biotechnological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-nitrophenyl 2-(acetyloxy)hexadecanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of hexadecanoic acid derivatives with 4-nitrophenol under acidic or enzymatic catalysis. For optimization, factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) is recommended to identify critical parameters affecting yield . Computational tools like PISTACHIO or REAXYS can predict feasible pathways and side reactions, aiding in precursor selection . Characterization via H/C NMR and HPLC ensures purity (>95% by HPLC), with spectral data cross-referenced against databases like PubChem .

Q. How is 4-nitrophenyl 2-(acetyloxy)hexadecanoate utilized as an enzyme substrate in biochemical assays?

- Methodological Answer : This compound acts as a chromogenic substrate for lipases and esterases. Hydrolysis releases 4-nitrophenol, detectable at 405 nm. Researchers should standardize assay conditions (pH, temperature, substrate concentration) and include controls (e.g., heat-inactivated enzymes) to minimize false positives. Kinetic parameters (, ) are derived using Michaelis-Menten plots, validated via triplicate trials .

Q. What safety protocols are essential for handling 4-nitrophenyl 2-(acetyloxy)hexadecanoate in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines (similar to 4'-methoxyacetophenone protocols): wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation; use fume hoods for weighing. In case of skin contact, wash with soap/water for 15 minutes. Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in kinetic data obtained from 4-nitrophenyl 2-(acetyloxy)hexadecanoate-based enzyme assays?

- Methodological Answer : Data contradictions often arise from substrate aggregation or non-specific binding. Mitigation strategies include:

- Solubility Optimization : Use surfactants (e.g., Triton X-100) or co-solvents (DMSO ≤2%) to enhance substrate dispersion.

- Validation via LC-MS : Confirm hydrolysis products (4-nitrophenol and hexadecanoic acid) to rule out side reactions.

- Statistical Analysis : Apply ANOVA to assess inter-experimental variability and identify outliers .

Q. What theoretical frameworks guide the design of experiments involving 4-nitrophenyl 2-(acetyloxy)hexadecanoate in interfacial catalysis studies?

- Methodological Answer : Link experiments to the "interfacial activation" theory for lipases. Design assays comparing activity at lipid-water interfaces (e.g., emulsions) versus bulk phases. Use Langmuir-Blodgett troughs to measure interfacial tension and correlate with enzyme kinetics. Molecular dynamics simulations (e.g., GROMACS) can model substrate-enzyme interactions at atomic resolution .

Q. How can synthetic byproducts from 4-nitrophenyl 2-(acetyloxy)hexadecanoate synthesis be systematically identified and minimized?

- Methodological Answer : Byproduct analysis requires:

- HPLC-MS/MS : Detect trace impurities (e.g., acetyl migration products).

- Reaction Monitoring : Use in situ FTIR to track ester bond formation and identify intermediates.

- Green Chemistry Principles : Replace toxic catalysts (e.g., HSO) with immobilized lipases or ionic liquids to reduce side reactions .

Q. What advanced separation techniques are suitable for purifying 4-nitrophenyl 2-(acetyloxy)hexadecanoate from complex reaction mixtures?

- Methodological Answer : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. For challenging separations, use preparative HPLC with C18 columns (acetonitrile/water mobile phase). Membrane technologies (e.g., nanofiltration) can isolate high-purity fractions at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.